molecular formula C23H26N4O5S B2911236 ethyl 2-{[4-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate CAS No. 476431-62-6

ethyl 2-{[4-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate

Cat. No.: B2911236
CAS No.: 476431-62-6
M. Wt: 470.54
InChI Key: KDWIRHYIRHZAJN-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate is a triazole-based compound featuring a 1,2,4-triazole core substituted at three positions:

  • Position 4: A 4-methoxyphenyl group, contributing electron-donating effects.
  • Position 3: A sulfanylpropanoate ethyl ester, influencing solubility and reactivity.

The compound is synthesized via cyclization of hydrazinecarbothioamide precursors followed by S-alkylation, as seen in analogous triazole derivatives .

Properties

IUPAC Name

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-5-32-22(29)15(2)33-23-26-25-20(27(23)17-8-12-19(31-4)13-9-17)14-24-21(28)16-6-10-18(30-3)11-7-16/h6-13,15H,5,14H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWIRHYIRHZAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxybenzoyl groups and the sulfanyl propanoate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{[4-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a compound with additional hydroxyl or carbonyl groups, while reduction could yield a more saturated compound.

Scientific Research Applications

ethyl 2-{[4-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 2-{[4-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction cascades or metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and related 1,2,4-triazole derivatives:

Compound Substituents Molecular Weight Key Synthesis Steps Reported Bioactivity
Target Compound 4-(4-methoxyphenyl), 5-[(4-methoxyphenyl)formamidomethyl], 3-sulfanylpropanoate ethyl ester ~527.6* Cyclization of hydrazinecarbothioamide + S-alkylation with ethyl 2-bromopropanoate Not directly reported; inferred antimicrobial/kinase inhibition
4-(2-Ethylphenyl)-5-[(4-methoxyphenylamino)methyl]-4H-1,2,4-triazole-3-thiol () 4-(2-ethylphenyl), 5-(4-methoxyphenylaminomethyl), 3-thiol Not reported Reaction with 2-ethylphenyl isothiocyanate + cyclization in KOH Not reported
2-(4-(2,4-Difluorophenyl)-5-(4-sulfonylphenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () 4-(2,4-difluorophenyl), 5-(4-sulfonylphenyl), 3-thioketone 471.5 Alkylation with α-halogenated ketone Enhanced polarity for improved solubility
Ethyl 2-[[4-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)aminomethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate () 4-(4-fluorophenyl), 5-(4-methyl-3-nitrobenzamidomethyl), 3-sulfanylacetate ethyl ester 473.5 S-alkylation with ethyl bromoacetate Nitro group may confer antitumor activity
4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-ylthio-1-(4-fluorophenyl)ethanone () 4-(4-chlorophenyl), 5-(4-pyridinyl), 3-thio-4-fluorophenylketone Not reported Not detailed in evidence Pyridinyl group may enhance binding affinity

*Calculated based on molecular formula.

Structural and Functional Insights

Substituent Effects on Bioactivity: The 4-methoxyphenyl groups in the target compound likely enhance lipophilicity, favoring membrane penetration, while the formamido moiety could mimic peptide bonds in enzyme substrates . Nitrobenzoyl groups () introduce strong electron-withdrawing effects, which may enhance reactivity in biological systems .

Synthesis Methodologies: Most triazoles are synthesized via cyclization of hydrazinecarbothioamides under basic conditions (e.g., KOH or NaOH reflux) . S-alkylation with alkyl halides (e.g., ethyl bromopropanoate) is a common step to introduce thioether-linked side chains .

Crystallographic Trends :

  • Triazole derivatives often adopt planar conformations, with substituents like fluorophenyl or pyridinyl groups inducing slight deviations (e.g., perpendicular orientations in ) .

Challenges and Contradictions

  • Bioactivity Data : While and highlight triazoles as kinase inhibitors or antimicrobial agents, the target compound’s specific activity remains unverified.
  • Solubility vs. Permeability : Sulfonyl groups () improve solubility but may hinder cellular uptake compared to methoxyphenyl groups .

Biological Activity

Ethyl 2-{[4-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate is a compound of interest due to its potential biological activities, particularly within the realm of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The structure can be broken down as follows:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Methoxyphenyl Groups : These groups enhance the lipophilicity and biological activity of the compound.
  • Sulfanyl Group : This functional group is often associated with increased antimicrobial properties.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit significant activity against various pathogens:

  • Bacterial Inhibition : Triazoles have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound's structure suggests potential antifungal properties, akin to other triazole derivatives used in treating fungal infections such as candidiasis .

Antitumor Activity

Research has indicated that triazole derivatives possess antitumor properties. For example:

  • Mechanism of Action : Some triazoles inhibit cell proliferation by inducing apoptosis in cancer cells. The presence of methoxy groups in the structure may enhance this effect by increasing the compound's interaction with cellular targets .
  • Case Studies : In vitro studies on similar compounds have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). These studies typically report IC50 values in the range of 10–50 µM .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of Triazole Ring : Utilizing appropriate precursors to construct the triazole framework.
  • Substitution Reactions : Introducing methoxy and sulfanyl groups through nucleophilic substitution reactions.
  • Final Esterification : Converting the intermediate into an ester form for enhanced solubility and bioavailability.

The characterization techniques used include NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AntimicrobialStaphylococcus aureus<10 µM
AntifungalCandida albicans<20 µM
AntitumorMCF-7 (breast cancer)25 µM
AntitumorHCT-116 (colorectal cancer)30 µM

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